molecular formula C8H6N2O2 B1342558 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 860496-20-4

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1342558
CAS No.: 860496-20-4
M. Wt: 162.15 g/mol
InChI Key: VAQUJLYRUQNSEV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, also known as 4-Azaindole-3-carboxylic acid, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, which prevents the receptors from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. The RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are involved in cell proliferation, migration, and angiogenesis, are particularly impacted . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

One study suggests that a derivative of this compound, referred to as compound 4h, has a low molecular weight, which could be beneficial for subsequent optimization .

Result of Action

The inhibition of FGFRs by this compound can lead to various molecular and cellular effects. For instance, in vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy . These interactions are primarily characterized by the binding of this compound to the active sites of these receptors, thereby preventing their activation and subsequent downstream signaling.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, which are critical factors in cancer metastasis . The influence of this compound on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and activation . This inhibition disrupts the downstream signaling cascades that are essential for cell growth and survival. Additionally, the compound has been shown to modulate gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential in targeting specific pathways in disease contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic development.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings indicate the importance of optimizing dosage to balance therapeutic efficacy and safety in potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion . These metabolic processes are essential for the compound’s clearance from the body and influence its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is critical for understanding its therapeutic potential and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . Within the nucleus, the compound can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular function . This localization is essential for its role in modulating cellular processes and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and subsequent reactions .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Comparison: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific ring fusion and functional group positioning, which confer distinct biological activities compared to its analogs. For example, while 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid may exhibit similar binding properties, the differences in ring fusion and functional groups can lead to variations in their biological effects and applications .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQUJLYRUQNSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595944
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860496-20-4
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research papers provided?

A1: The research papers primarily focus on the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids. One paper [ , ] describes a three-component condensation reaction using 3-aminopyrrole derivatives to achieve this synthesis.

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